molecular formula C23H27ClN4O B11354380 2-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11354380
M. Wt: 410.9 g/mol
InChI Key: RQDVDWJQRJUERZ-UHFFFAOYSA-N
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Description

2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the benzodiazole core, followed by the introduction of the piperidine moiety and the chlorobenzamide group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE include other benzodiazole derivatives with different substituents. Examples include:

  • 2-CHLORO-N-{2-[(MORPHOLIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE
  • 2-CHLORO-N-{2-[(PYRROLIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE

Uniqueness

The uniqueness of 2-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C23H27ClN4O

Molecular Weight

410.9 g/mol

IUPAC Name

2-chloro-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H27ClN4O/c1-16(2)28-21-11-10-17(25-23(29)18-8-4-5-9-19(18)24)14-20(21)26-22(28)15-27-12-6-3-7-13-27/h4-5,8-11,14,16H,3,6-7,12-13,15H2,1-2H3,(H,25,29)

InChI Key

RQDVDWJQRJUERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CN4CCCCC4

Origin of Product

United States

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